Home > Products > Screening Compounds P10270 > ERK1/2 inhibitor 1
ERK1/2 inhibitor 1 - 2095719-90-5

ERK1/2 inhibitor 1

Catalog Number: EVT-2544127
CAS Number: 2095719-90-5
Molecular Formula: C29H32ClN5O4
Molecular Weight: 550.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ERK1/2 inhibitors typically involves several key steps that focus on optimizing potency and selectivity. For instance, AZD0364, a notable ERK1/2 inhibitor, was developed through structure-based drug design, starting from a lead compound identified through high-throughput screening. The synthesis process includes:

  1. Initial Screening: Identification of potential lead compounds using biochemical assays to evaluate their inhibitory effects on ERK1/2.
  2. Chemical Modifications: Iterative modifications to enhance selectivity for ERK1/2 over other kinases. This may involve altering functional groups or the backbone structure to improve binding affinity.
  3. Characterization: Each synthesized compound undergoes rigorous testing for its inhibitory activity against ERK1/2 using methods such as enzyme-linked immunosorbent assays (ELISA) and Western blotting to confirm the inhibition of phosphorylation .
Molecular Structure Analysis

The molecular structure of ERK1/2 inhibitors is characterized by their ability to bind competitively at the ATP-binding site of the kinases. For example, AZD0364 exhibits a unique binding mode that allows it to fit snugly within this site, forming critical interactions with amino acid residues essential for kinase activity. Key features include:

  • Indazole Core: Many inhibitors feature an indazole moiety that contributes significantly to binding affinity.
  • Hydrophobic Interactions: The presence of hydrophobic regions enhances the stability of the inhibitor-kinase complex.
  • Functional Groups: Specific groups such as methyl or halogen substituents can modulate solubility and bioavailability .
Chemical Reactions Analysis

The primary chemical reactions involving ERK1/2 inhibitors include:

  • Phosphorylation Reactions: Inhibition of ERK1/2 leads to decreased phosphorylation of downstream targets, which are critical for cell signaling related to growth and survival.
  • Binding Affinity Studies: These reactions are often assessed using radiolabeled ATP or non-radioactive assays to measure how effectively an inhibitor can prevent the phosphorylation of substrates by ERK1/2.
  • Structure-Activity Relationship Studies: These involve systematic variations in chemical structure to determine how changes affect biological activity and binding efficiency .
Mechanism of Action

The mechanism of action for ERK1/2 inhibitors primarily revolves around competitive inhibition at the ATP-binding site. Upon binding:

  1. Inhibition of Phosphorylation: The inhibitor prevents ATP from binding, thereby blocking the phosphorylation activity of ERK1/2 on their substrates.
  2. Downstream Effects: This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth in cancer models.
  3. Restoration of Tumor Suppressor Activity: In some contexts, inhibition can restore the function of tumor suppressors like glycogen synthase kinase 3 beta (GSK3β), which is otherwise inactivated by phosphorylating signals from ERK1/2 .
Physical and Chemical Properties Analysis

ERK1/2 inhibitors possess specific physical and chemical properties that influence their effectiveness:

  • Solubility: Many inhibitors are designed to be soluble in physiological conditions to ensure bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic efficacy.
  • Molecular Weight and Lipophilicity: These factors affect absorption and distribution within biological systems; optimal values are typically sought during drug design .
Applications

ERK1/2 inhibitors have significant applications in scientific research and clinical settings:

  • Cancer Therapy: They are primarily investigated as treatments for various cancers characterized by aberrant MAPK signaling pathways, particularly those with RAS or BRAF mutations.
  • Combination Therapies: Research indicates that combining ERK1/2 inhibitors with other targeted therapies may enhance efficacy against resistant tumors .
  • Biological Research: Beyond oncology, these inhibitors are used to study cellular processes regulated by the MAPK pathway, including differentiation and apoptosis .
Mechanistic Basis of ERK1/2 Inhibition

ERK1/2 Signaling Cascade Dynamics

Structural Determinants of ERK1/2 Activation and Substrate Recognition

Extracellular signal-regulated kinases 1 and 2 (Extracellular signal-regulated kinase 1, Extracellular signal-regulated kinase 2) possess highly conserved catalytic domains that undergo sequential phosphorylation for activation. The dual phosphorylation of the Thr-Glu-Tyr (TEY) motif within the activation loop by mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 is indispensable for catalytic activity [5] [10]. This post-translational modification induces a conformational shift that realigns critical residues for substrate access and nucleotide binding. Structural analyses reveal that phosphorylation stabilizes the activation loop, facilitating a catalytically competent state where the phosphate-binding loop (P-loop) adopts a closed conformation optimal for ATP coordination [5].

Substrate specificity is governed by primary sequence motifs and docking interactions. Extracellular signal-regulated kinase 1 and Extracellular signal-regulated kinase 2 exhibit a pronounced preference for proline-directed phosphorylation, with consensus sequences identified as -Pro-Xaa-Ser/Thr-Pro- (where Xaa represents neutral or basic amino acids) [3] [8]. This selectivity arises from a hydrophobic pocket adjacent to the catalytic site that accommodates the proline residue at the P+1 position. Beyond primary sequences, tertiary interactions via docking sites (D-domains and F-recruitment sites) on substrates enhance binding affinity and phosphorylation efficiency. For example, transcription factors like Elk-1 and c-Myc possess D-domains that engage a conserved groove on Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2, positioning them for optimal phosphorylation [6] [10].

A critical structural transition occurs upon autophosphorylation at Threonine 188 (in human Extracellular signal-regulated kinase 2; Threonine 208 in Extracellular signal-regulated kinase 1). This modification, dependent on prior TEY phosphorylation and kinase dimerization, induces an open conformation of the activation segment. This structural shift exposes a nuclear localization signal, facilitating Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 translocation to the nucleus [6]. Disruption of dimerization via deletion mutagenesis (e.g., Extracellular signal-regulated kinase 2 Δ174–177) abolishes Threonine 188 phosphorylation and subsequent nuclear signaling, underscoring the interdependence of quaternary structure, post-translational modifications, and subcellular localization in pathway functionality [6].

Table 1: Key Structural Motifs Governing Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Function

Structural ElementLocationFunctional RoleConsequence of Modification
TEY MotifActivation loopCatalytic activationDual phosphorylation induces active conformation; enables substrate binding
Threonine 188/208Near activation loopAutophosphorylation sitePromotes nuclear translocation; stabilizes dimer interface
D-Domain Docking SiteDistal from active siteSubstrate recruitmentBinds D-domains of transcription factors (e.g., Elk-1)
F-Recruitment SiteC-terminal lobeSubstrate specificityRecognizes Phe/Tyr in DEF motifs of regulators (e.g., PEA-15)

Role of Scaffold Proteins in Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Pathway Regulation

Scaffold proteins orchestrate Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 signaling by spatially organizing pathway components, enhancing signaling fidelity, and restricting cross-talk with parallel cascades. These non-enzymatic platforms tether mitogen-activated protein kinase kinase 1/mitogen-activated protein kinase kinase 2 and Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 to specific subcellular locales, thereby compartmentalizing signal transduction [3] [4]. For instance, kinase suppressor of ras 1 and kinase suppressor of ras 2 facilitate Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activation at the plasma membrane, directing signals toward proliferative responses [9].

Calponin isoforms exemplify scaffolds that channel Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activity toward cytoskeletal regulation. All three isoforms (calponin 1, calponin 2, calponin 3) interact with Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 via calponin homology domains, localizing the kinases to actin filaments [4]. Knockdown of calponin 3 in fibroblasts disrupts Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 translocation to the cell cortex upon stimulation, impairing motility without affecting nuclear Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activity or proliferation. This indicates that calponin scaffolds sequester a kinase subpopulation dedicated to cytoskeletal remodeling rather than transcriptional regulation [4].

Smooth muscle Archvillin represents another scaffold that nucleates a signaling complex containing Raf proto-oncogene serine/threonine-protein kinase, mitogen-activated protein kinase kinase 1, and Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 at the plasma membrane. This assembly promotes localized Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activation essential for smooth muscle contraction. Disruption of this complex via calponin 1 knockdown diminishes agonist-induced Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 phosphorylation and contractility, confirming that scaffolds dictate functional specificity by controlling kinase localization and substrate accessibility [4].

Biochemical Characterization of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Inhibitor 1

Kinase Selectivity and ATP-Competitive Binding Mechanisms

Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 inhibitor 1 exemplifies a class of ATP-competitive inhibitors that exploit unique structural features of the Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 ATP-binding pocket. Unlike conventional type-I inhibitors that target the active kinase conformation, this inhibitor induces a distinctive inactive state characterized by a dramatic reorganization of the phosphate-binding loop [5]. Crystallographic studies reveal that upon binding, the inhibitor's piperazine-phenyl-pyrimidine moiety inserts into a novel allosteric pocket formed by an outward tilt of helix αC and inward flipping of tyrosine 36 within the phosphate-binding loop. This restructuring creates a deep hydrophobic cavity absent in unphosphorylated or active Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 [5].

The binding mechanism involves a tripartite interaction network:

  • Hinge Binding: An indazole group forms dual hydrogen bonds with the hinge region backbone (residues Met 106 and Gly 108 in Extracellular signal-regulated kinase 2).
  • Salt Bridge Proximity: A pyrrolidine linker positions near the conserved Lysine 54-Glutamate 71 salt bridge, forming water-mediated hydrogen bonds with gatekeeper Glutamine 105 and the Asparagine-Phenylalanine-Glycine motif.
  • Allosteric Pocket Occupation: The phenyl-pyrimidine group engages in π-stacking with Tyrosine 64 on helix αC, stabilized by hydrophobic interactions within the induced pocket [5].

Kinome-wide profiling against 456 kinases demonstrates exceptional selectivity, with half-maximal inhibitory concentration values of 8.3 nanomolar for Extracellular signal-regulated kinase 1 and 2.7 nanomolar for Extracellular signal-regulated kinase 2. Off-target inhibition (e.g., cell division cycle 2-like kinase 2, death-associated protein kinase-related apoptosis-inducing protein kinase 1) occurs at concentrations 40–70-fold higher, attributable to divergent structural responses to the inhibitor. Co-crystallization with off-targets like haspin reveals canonical type-I binding lacking the induced pocket, confirming that the unique Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 conformational change underlies selectivity [5].

Inhibition of Phosphorylated Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Isoforms in Oncogenic Contexts

Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 inhibitor 1 exhibits distinctive efficacy against phosphorylated (activated) Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 isoforms, a critical attribute for targeting oncogenic Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 signaling. Unlike upstream inhibitors (e.g., mitogen-activated protein kinase kinase 1 inhibitors), this compound effectively suppresses both baseline and feedback-enhanced Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 activity in tumors with Ras/Raf mutations [5] [9]. Mechanistically, it binds tightly to the dually phosphorylated active form, locking it in an inactive conformation via the induced pocket, thereby preventing substrate phosphorylation despite Thr202/Tyr204 phosphorylation [5].

In triple-negative breast cancer models, compensatory extracellular signal-regulated kinase 5 activation limits the efficacy of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 monotherapy. Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 inhibitor 1 overcomes this resistance by concurrently inhibiting extracellular signal-regulated kinase 5 through polypharmacological action. Biochemical assays confirm nanomolar potency against both kinases, enabling sustained pathway suppression. This dual inhibition disrupts mammalian target of rapamycin/70 ribosomal protein S6 kinase signaling and nuclear receptor coactivator 4-mediated ferritinophagy, mitigating multidrug resistance [1].

Table 2: Impact of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 Inhibitor 1 on Phosphorylation Dynamics in Cancer

Oncogenic ContextPrimary Resistance MechanismInhibitor ActionDownstream Consequence
BRAF V600E MelanomaFeedback activation of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2Binds phosphorylated Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2; prevents nuclear translocationSuppression of ELK1 phosphorylation; cell cycle arrest
Triple-Negative Breast CancerCompensatory extracellular signal-regulated kinase 5 activationDual inhibition of Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 and extracellular signal-regulated kinase 5Blockade of ferritinophagy; enhanced ferroptosis
KRAS-Mutant CancersUpstream pathway reactivationSustained engagement with phosphorylated Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2Inhibition of c-Myc/c-Fos phosphorylation; reduced proliferation

The inhibitor demonstrates prolonged target engagement due to slow dissociation kinetics. Biolayer interferometry measures dissociation half-lives exceeding 240 minutes for Extracellular signal-regulated kinase 2, compared to <5 minutes for off-targets like c-Jun N-terminal kinase 1. This sustained binding translates to durable pathway suppression in cells; washout experiments show persistent inhibition of ribosomal S6 kinase phosphorylation beyond 24 hours post-inhibitor removal. Such pharmacokinetic properties are advantageous for suppressing tumors with hyperactive Extracellular signal-regulated kinase 1/Extracellular signal-regulated kinase 2 signaling driven by upstream mutations [5] [9].

Properties

CAS Number

2095719-90-5

Product Name

ERK1/2 inhibitor 1

IUPAC Name

(2R)-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]-N-[(1S)-2-hydroxy-1-(3-methylphenyl)ethyl]propanamide

Molecular Formula

C29H32ClN5O4

Molecular Weight

550.06

InChI

InChI=1S/C29H32ClN5O4/c1-17-4-3-5-19(12-17)25(16-36)33-27(37)18(2)35-15-21-7-6-20(13-23(21)28(35)38)26-24(30)14-31-29(34-26)32-22-8-10-39-11-9-22/h3-7,12-14,18,22,25,36H,8-11,15-16H2,1-2H3,(H,33,37)(H,31,32,34)/t18-,25-/m1/s1

InChI Key

XHOJEECXVUMYMF-IQGLISFBSA-N

SMILES

CC1=CC(=CC=C1)C(CO)NC(=O)C(C)N2CC3=C(C2=O)C=C(C=C3)C4=NC(=NC=C4Cl)NC5CCOCC5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.